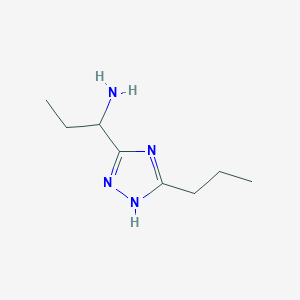
1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities
Preparation Methods
The synthesis of 1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through several synthetic routesAnother approach includes the thermal condensation of N-cyanoimidates with hydrazine, leading to the formation of the triazole ring .
Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. For instance, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the reaction of N-guanidinosuccinimide with amines under microwave irradiation .
Chemical Reactions Analysis
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and amine derivatives .
Scientific Research Applications
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in organic synthesis and material science.
Mechanism of Action
The mechanism of action of 1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinases by binding to their active sites, thereby blocking their enzymatic activity. Additionally, it may interact with lysine-specific demethylase 1, leading to alterations in gene expression and cellular functions .
Comparison with Similar Compounds
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole core but differ in their substituents, leading to variations in their chemical and biological properties.
1,2,4-Triazole derivatives: Various derivatives of 1,2,4-triazole exhibit different pharmacological activities, such as antiviral, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-3-5-7-10-8(12-11-7)6(9)4-2/h6H,3-5,9H2,1-2H3,(H,10,11,12) |
InChI Key |
FPHGXJRKXMGAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NN1)C(CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


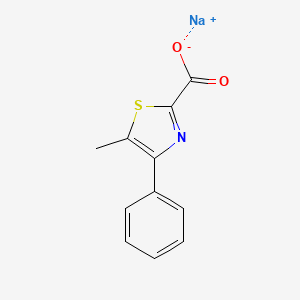

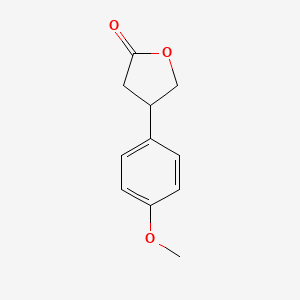
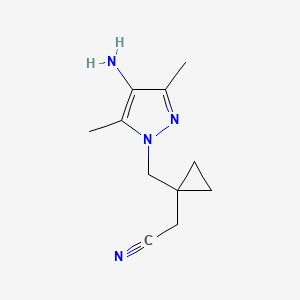
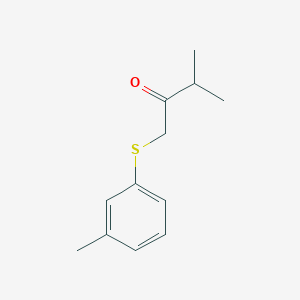
![4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15326766.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)
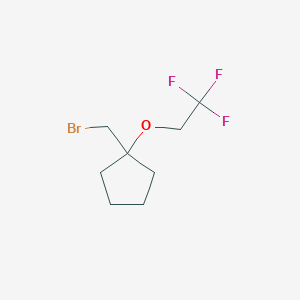
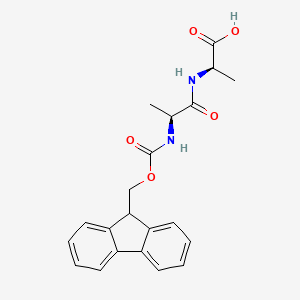
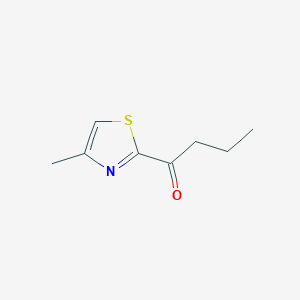
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
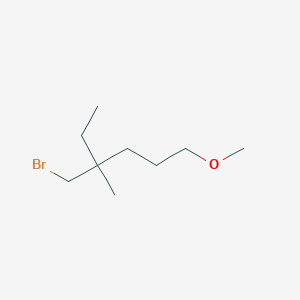
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
